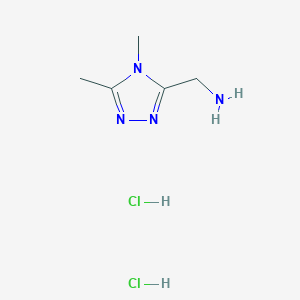
5-(2,3-Dimethoxybenzoyl)-2-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of “2-Chloro-5-(2,3-dimethoxybenzoyl)pyridine” was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-Chloro-5-(2,3-dimethoxybenzoyl)pyridine” has a molecular weight of 277.71 .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interaction Studies
- A study by (Barich et al., 2004) revealed that compounds related to 5-(2,3-Dimethoxybenzoyl)-2-methylpyridine, such as 2,4-dimethoxybenzoic acid, possess planar structures with steric interactions influencing the molecular conformation. This research provides insights into the structural characteristics and potential molecular interactions of similar compounds.
- Another study focused on the synthesis of pharmaceutical salts containing pyridoxine, which shares structural similarities with this compound, highlighting the significance of molecular interactions, particularly π-π interactions, in pharmaceutical applications (Cvetkovski et al., 2017).
Molecular Docking and Biological Activity
- A notable study by (Shyma et al., 2013) involved the synthesis and characterization of derivatives bearing a 6-methylpyridine moiety for antimicrobial properties. This research signifies the potential of compounds like this compound in drug design and development, emphasizing their biological activity and molecular docking capabilities.
Supramolecular Structures and Thermal Properties
- The study of novel binuclear lanthanide complexes with 2,3-dimethoxybenzoate, a compound structurally related to this compound, revealed insights into supramolecular structures and thermal decomposition mechanisms. This research indicates the potential utility of similar compounds in materials science and thermal analysis (Li et al., 2019).
Zukünftige Richtungen
The future directions for the study of “5-(2,3-Dimethoxybenzoyl)-2-methylpyridine” could include further exploration of its synthesis, characterization, and potential applications. For instance, conducting in vivo biochemical tests of effective amides can lead to research in different fields of application .
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOUVYMYNMLONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)

![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)






![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)


